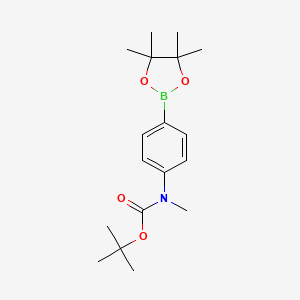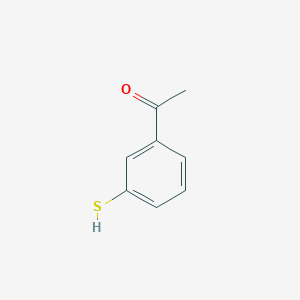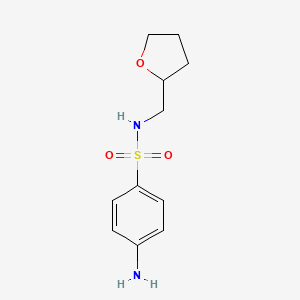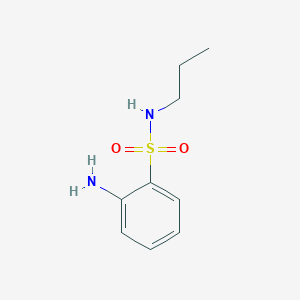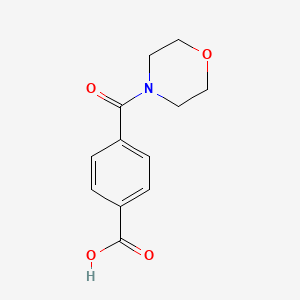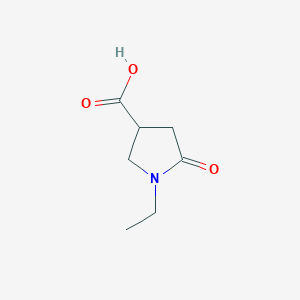
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid (EOPC) is a five-membered heterocyclic compound with a nitrogen atom at the center. It is a carboxylic acid and is classified as an amino acid. EOPC is a white crystalline solid with a melting point of 185-187°C and a boiling point of 270°C. It is insoluble in water but soluble in methanol, ethanol, and other organic solvents. EOPC has a wide range of applications in the fields of organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their antibacterial properties. For instance, certain compounds within this class have demonstrated notable antibacterial activity, surpassing the efficacy of established antibiotics like nalidixic, pipemidic, and piromidic acids (Corelli et al., 1984).
Antioxidant Properties
- Research indicates the potential of this compound derivatives in exhibiting significant antioxidant activities. Some synthesized compounds within this category have shown higher antioxidant efficiency than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Anti-Cancer Activity
- In the realm of cancer research, certain 5-oxopyrrolidine derivatives, which include this compound analogs, have been synthesized and assessed for their anticancer properties. They have shown promising results against specific cancer cell lines, indicating their potential as anticancer agents (Kairytė et al., 2022).
Antimicrobial Potential
- The antimicrobial efficacy of this compound derivatives has also been investigated. Some compounds in this category have demonstrated significant activity against multidrug-resistant strains, including Staphylococcus aureus (Kairytė et al., 2022).
Supramolecular Chemistry
- Research has delved into the supramolecular arrangement of 3-oxopyrrolidine analogs, including this compound derivatives. These studies provide insights into how weak interactions like CH⋯O/CH⋯π/H⋯H can influence the conformation and assembly of these molecules, contributing to the understanding of their chemical behavior (Samipillai et al., 2016).
DNA Binding and Interaction
- The interaction of this compound derivatives with DNA has been explored, revealing their potential in binding and interacting with DNA. This interaction could be a key mechanism in their anticancer and antimicrobial activities (Ali et al., 2014).
Novel Synthetic Methods
- New methodologies for synthesizing this compound derivatives have been developed. These methods provide more efficient routes for creating these compounds, potentially enhancing their applicability in various fields (Ji Ya-fei, 2009).
Allosteric Modulation of Receptors
- Some studies have also investigated the role of this compound analogs in the allosteric modulation of receptors, such as the cannabinoid CB1 receptor. This research provides insights into the potential therapeutic applications of these compounds (Price et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is suggested to be a potential antagonist for GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptors . These targets play crucial roles in the nervous system, regulating neurotransmission and influencing various physiological and psychological processes.
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors and enzymes. This binding can inhibit the normal function of these targets, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The affected pathways primarily involve neurotransmission in the nervous system. By acting as an antagonist for GABA-receptors and benzodiazepine receptors, the compound can influence the GABAergic and glutamatergic neurotransmission systems . The inhibition of histamine-N-methyl transferase can affect the metabolism of histamine, a key mediator of inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the function of GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors, the compound can potentially exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions suggest that this compound may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to stimulate the division of isolated monkey kidney cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA receptors and other biomolecules can modulate neurotransmission and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an antagonist to GABA receptors and histamine-N-methyltransferase, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial pharmacological effects, such as anxiolytic and antiepileptic activities . At higher doses, it can cause toxic or adverse effects, including arrhythmogenic activity . Understanding the dosage-dependent effects is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. The compound’s effects on metabolic flux and metabolite levels can influence various biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUQHZYYWBHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405855 |
Source


|
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52743-73-4 |
Source


|
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




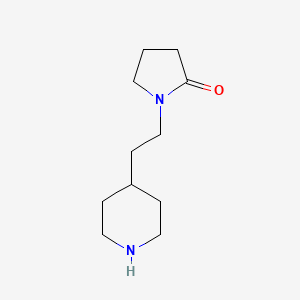
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)

